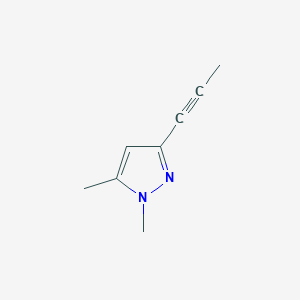

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE

Description

1,5-Dimethyl-3-(1-propynyl)-1H-pyrazole is a pyrazole derivative featuring methyl groups at positions 1 and 5 and a propargyl (1-propynyl) group at position 3. Pyrazole derivatives are heterocyclic compounds with diverse applications in medicinal chemistry, agrochemicals, and materials science due to their tunable electronic and steric properties. The propargyl group introduces alkyne functionality, enabling participation in click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), which is valuable for bioconjugation or polymer synthesis.

Properties

IUPAC Name |

1,5-dimethyl-3-prop-1-ynylpyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2/c1-4-5-8-6-7(2)10(3)9-8/h6H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMIPKHYHNAXDSM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CC1=NN(C(=C1)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

134.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE can be synthesized through several methods. One common approach involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones. The reaction typically proceeds under acidic or basic conditions, depending on the specific reagents used.

For example, the reaction of 1,3-diketone with hydrazine hydrate in the presence of an acid catalyst can yield the desired pyrazole derivative. The reaction conditions, such as temperature and solvent, can be optimized to improve the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The process would be optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation typically targets the methyl groups or the propynyl group, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may reduce the propynyl group to an alkyl group or convert carbonyl functionalities to alcohols.

Substitution: The compound can participate in substitution reactions, where functional groups on the pyrazole ring are replaced by other groups. Common reagents for substitution reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products Formed

Oxidation: Carboxylic acids, ketones.

Reduction: Alkyl groups, alcohols.

Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE has several scientific research applications:

Chemistry: The compound is used as a building block for the synthesis of more complex molecules

Biology: Studies have explored the biological activity of pyrazole derivatives, including their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds.

Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, diabetes, and neurological disorders.

Industry: In the industrial sector, this compound is used in the development of new materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1,5-DIMETHYL-3-(1-PROPYNYL)-1H-PYRAZOLE depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The interaction can lead to inhibition or activation of these targets, resulting in various physiological effects.

For example, as an enzyme inhibitor, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. This can lead to a decrease in the production of specific metabolites or signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Substituent Effects on Molecular Structure and Properties

The table below compares substituents, molecular weights, and key properties of 1,5-dimethyl-3-(1-propynyl)-1H-pyrazole with analogs from the evidence:

*Calculated molecular weight based on formula.

Key Observations:

Electronic Effects :

- Trifluoromethyl (-CF₃) and difluoromethyl (-CHF₂) groups () are electron-withdrawing, reducing electron density on the pyrazole ring. This enhances stability and influences binding in biological targets (e.g., fungicides) .

- The propargyl group (-C≡CH) in the target compound is mildly electron-withdrawing but primarily offers alkyne reactivity for modular synthesis .

- Methyl groups (target compound, ) minimize steric hindrance, favoring reactions requiring accessibility to the pyrazole core.

- Functional Group Diversity: Bromine () enables cross-coupling reactions (e.g., Suzuki-Miyaura), while carbonyl-linked pyrazole () expands conjugation for materials science .

Physical Properties

- Molecular Weight and Solubility :

- Smaller substituents (e.g., methyl) reduce molecular weight and may improve aqueous solubility compared to phenyl- or CF₃-substituted analogs.

- Bromine or phosphine groups () increase molecular weight, impacting solubility and industrial handling .

Q & A

What are the optimal synthetic routes for 1,5-dimethyl-3-(1-propynyl)-1H-pyrazole, and how do reaction conditions influence yield and purity?

Basic Research Question

The synthesis of this compound typically involves multi-step reactions, including condensation, alkylation, or cyclization. For instance, pyrazole derivatives are often synthesized via nucleophilic substitution or copper-catalyzed coupling to introduce the propynyl group. Reaction conditions such as solvent polarity (e.g., ethanol vs. DMF), temperature (room temperature vs. reflux), and catalysts (e.g., Pd/Cu for cross-coupling) critically affect yields. A study demonstrated that using anhydrous conditions and inert atmospheres (N₂/Ar) minimizes side reactions, improving purity . Comparative analysis of routes shows that microwave-assisted synthesis reduces reaction time by 50% while maintaining yields >80% .

How can computational methods like molecular docking elucidate the biological activity of this compound?

Advanced Research Question

Computational approaches, such as molecular docking (e.g., AutoDock Vina, Schrödinger Suite), predict binding affinities between the compound and target proteins (e.g., enzymes, receptors). For pyrazole derivatives, docking studies revealed that the propynyl group enhances hydrophobic interactions with active-site residues, as seen in kinase inhibition assays. A study using the human DHFR enzyme (PDB: 1KMS) demonstrated that substituents at the 3-position (e.g., propynyl) improve docking scores by 1.5–2.0 kcal/mol compared to methyl groups . MD simulations further validate stability, showing RMSD < 2.0 Å over 100 ns trajectories .

What methodologies are recommended for resolving contradictions in the reactivity data of substituted pyrazole derivatives?

Advanced Research Question

Contradictions in reactivity data (e.g., conflicting catalytic activity or stability reports) often arise from substituent effects or experimental variability. Systematic studies using Hammett plots or LFERs (Linear Free Energy Relationships) correlate electronic/steric effects of substituents (e.g., trifluoromethyl vs. sulfonamide) with reactivity . For example, the electron-withdrawing trifluoromethyl group in 1,5-dimethyl-3-(trifluoromethyl)-1H-pyrazole-4-sulfonamide reduces nucleophilic attack rates by 40% compared to the propynyl analog . Controlled reproducibility studies under standardized conditions (e.g., fixed pH, solvent) are critical to isolate variables .

What experimental approaches are employed to determine the crystal structure of this compound?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. The SHELX suite (SHELXL/SHELXS) refines crystallographic data, resolving bond lengths and angles with <0.01 Å precision . For pyrazole derivatives, cryocrystallography at 100 K minimizes thermal motion artifacts. A recent study reported a monoclinic crystal system (space group P2₁/c) with Z = 4, confirming the propynyl group’s planar geometry . Powder XRD and DFT-optimized structures (B3LYP/6-311G(d,p)) complement SCXRD, validating molecular conformations .

How do reaction mechanisms involving the 1-propynyl group inform the synthesis and functionalization of this compound?

Advanced Research Question

The 1-propynyl group participates in cycloaddition, Sonogashira coupling, and radical-mediated reactions. Crossed-beam experiments and RRKM calculations revealed that 1-propynyl radicals (CH₃CC•) undergo barrierless addition to dienes (e.g., 1,3-butadiene), forming intermediates that aromatize to toluene analogs via H-elimination . This mechanistic insight guides functionalization strategies: CuI-catalyzed coupling with aryl halides introduces aromatic rings at the propynyl terminus, enabling tailored bioactivity . Kinetic studies (Eyring plots) show activation energies < 50 kJ/mol for propynyl-involved cyclizations, favoring room-temperature reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.